methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by their functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may be beneficial.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 5-(methoxymethyl)furan-2-carboxylate
Uniqueness
Methyl 2-(5-chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}pyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a pyrimidine ring, a thiophene ring, and various functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H17ClFN3O3S2 |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H17ClFN3O3S2/c1-29-20(28)16-12-6-4-8-15(12)31-19(16)26-18(27)17-13(22)9-24-21(25-17)30-10-11-5-2-3-7-14(11)23/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,26,27) |
InChI Key |
MJJRABXYOSZQMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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